REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([S:15]([CH3:18])(=[O:17])=[O:16])[C:10]=2[F:19])[CH2:5][CH2:4]1)[CH3:2].C(O)=O>[Pd].C(O)(C)C>[CH2:1]([N:3]1[CH2:4][CH2:5][CH:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([S:15]([CH3:18])(=[O:17])=[O:16])[C:10]=2[F:19])[CH2:7][CH2:8]1)[CH3:2]
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Name
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1-ethyl-4-[2-fluoro-3-(methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
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Quantity
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5 g
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Type
|
reactant
|
Smiles
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C(C)N1CCC(=CC1)C1=C(C(=CC=C1)S(=O)(=O)C)F
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Name
|
|
Quantity
|
3.4 mL
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
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1.1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Type
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CUSTOM
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Details
|
was shaken in a parr apparatus for 20 h
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a pad of celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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ADDITION
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Details
|
Aqueous sodium carbonate (10%, 200 ml) was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC(CC1)C1=C(C(=CC=C1)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |